2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide
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Overview
Description
2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interact with essential proteins or enzymes in the bacterium to inhibit its growth.
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of Mycobacterium tuberculosis.
Result of Action
Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that they may cause cellular damage or death in the bacterium.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the pathogenesis of tuberculosis .
Cellular Effects
It is known that benzothiazole derivatives can have potent effects on various types of cells . For instance, they have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting that they may influence cell function and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit the target DprE1, a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This suggests that these compounds may exert their effects at the molecular level through enzyme inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . These methods could potentially influence the stability, degradation, and long-term effects of these compounds on cellular function.
Dosage Effects in Animal Models
The effects of 2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide at different dosages in animal models have not been reported. Benzothiazole derivatives have shown potent anti-tubercular activity in in vitro and in vivo studies , suggesting that they may have a dose-dependent effect.
Metabolic Pathways
Benzothiazole derivatives are known to interact with various enzymes and cofactors, suggesting that they may be involved in specific metabolic pathways .
Transport and Distribution
Benzothiazole derivatives are known to have good cell permeability, suggesting that they may interact with transporters or binding proteins and may have specific effects on localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with N-methoxyacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These methods are optimized for large-scale production, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide
Uniqueness
2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c1-15(6-9(16)14-17-2)11-13-10-7(12)4-3-5-8(10)18-11/h3-5H,6H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOMEYVLEJWBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NOC)C1=NC2=C(S1)C=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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